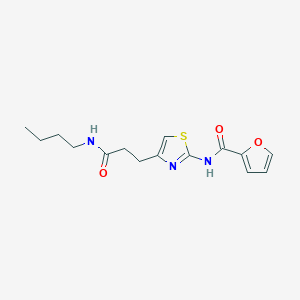

N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a thiazole-based heterocyclic amide . It was synthesized and investigated for its antimicrobial activity . The compound showed good antimicrobial activity against eight tested microorganisms, suggesting that it merits further study for potential pharmacological and medical applications .

Synthesis Analysis

The compound was synthesized and its structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling .Molecular Structure Analysis

The compound crystallized in the monoclinic space group P2 1 /n and the asymmetric unit contains two symmetrically independent molecules . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, also known as N-{4-[2-(butylcarbamoyl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide:

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. The thiazole ring in its structure is known for its antimicrobial properties, making it a potential candidate for developing new antibiotics . Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain pathogenic fungi.

Anticancer Properties

Studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The presence of the thiazole moiety contributes to its ability to interfere with cancer cell proliferation and induce apoptosis . This makes it a valuable compound for further investigation in cancer therapy, particularly for its potential to target specific cancer types with minimal side effects.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing significant inhibition of inflammatory mediators. This is particularly relevant for conditions such as arthritis and other inflammatory diseases . Its mechanism involves the suppression of pro-inflammatory cytokines and enzymes, which helps in reducing inflammation and associated pain.

Antioxidant Activity

Research has highlighted the compound’s ability to scavenge free radicals and reduce oxidative stress . This antioxidant property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases, including neurodegenerative disorders and cardiovascular diseases.

Agricultural Applications

Beyond medical applications, this compound has potential uses in agriculture as a biopesticide. Its antimicrobial and antifungal properties can help protect crops from various pathogens, reducing the reliance on traditional chemical pesticides and promoting sustainable agricultural practices.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application warrants further investigation to fully harness its benefits and develop effective therapeutic or agricultural solutions.

Thiazoles: having diverse biological activities Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Thiazoles: having diverse biological activities Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents : Thiazoles: having diverse biological activities : Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents : Thiazoles: having diverse biological activities : Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents

Propriétés

IUPAC Name |

N-[4-[3-(butylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-2-3-8-16-13(19)7-6-11-10-22-15(17-11)18-14(20)12-5-4-9-21-12/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKPTWQQMZPNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)

![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)

![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)

![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)

![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)